N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)indolizine-2-carboxamide
Description
N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)indolizine-2-carboxamide is a heterocyclic compound featuring a benzo[f][1,4]oxazepine core fused with an indolizine carboxamide moiety via an ethyl linker. This compound is part of a broader class of benzoxazepine derivatives studied for their pharmacological properties, particularly in modulating G protein-coupled receptors (GPCRs) and ion channels .
Properties
IUPAC Name |
N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]indolizine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c24-19-14-26-18-7-2-1-5-15(18)12-23(19)10-8-21-20(25)16-11-17-6-3-4-9-22(17)13-16/h1-7,9,11,13H,8,10,12,14H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJAWPIKPNXWDFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2OCC(=O)N1CCNC(=O)C3=CN4C=CC=CC4=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Poly (ADP-ribose) polymerase 1 (PARP1) . PARP1 is a widely explored anticancer drug target that plays an important role in single-strand DNA break repair processes.
Mode of Action
The compound interacts with its target, PARP1, by inhibiting its activity This inhibition disrupts the normal function of PARP1, which is crucial for DNA repair processes
Biochemical Pathways
The inhibition of PARP1 affects the DNA repair pathways. When PARP1 is inhibited, the single-strand DNA break repair processes are disrupted. This disruption can lead to the accumulation of DNA damage, which can induce cell death, particularly in cancer cells that have defects in other DNA repair pathways.
Result of Action
The result of the compound’s action is the disruption of DNA repair processes due to the inhibition of PARP1. This disruption can lead to the accumulation of DNA damage, potentially inducing cell death in certain types of cells, such as cancer cells.
Biological Activity
N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)indolizine-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula :
- Molecular Weight : 361.4 g/mol
- CAS Number : 2034456-37-4
The structure includes a benzo[f][1,4]oxazepin moiety linked to an indolizine carboxamide group, which may contribute to its diverse biological activities.
1. Histone Deacetylase (HDAC) Inhibition
Research indicates that compounds with similar structures to this compound may exhibit HDAC inhibition. HDACs are crucial targets in cancer therapy as they regulate gene expression and cell cycle progression. The presence of the benzoxazepin ring system suggests potential for HDAC inhibition.
2. Antimicrobial Activity
Indolizine derivatives have been reported to possess significant antimicrobial properties. For instance, a study on related indolizine compounds showed enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The introduction of functional groups at various positions on the indolizine core can significantly alter the biological activity of these compounds .
3. Neuroprotective Effects
Compounds derived from oxazepines have been investigated for their neuroprotective effects. These properties are particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role. Preliminary studies suggest that derivatives of this compound may offer protective effects against neuronal damage.
Data Summary
The following table summarizes key findings related to the biological activities of this compound and its analogs:
| Activity | Target | IC50/ED50 Values | Reference |
|---|---|---|---|
| HDAC Inhibition | Histone Deacetylases | Not specified | , |
| Antimicrobial Activity | Staphylococcus aureus | Not specified | |
| Neuroprotection | Neuronal cells | Not specified |
Case Study 1: HDAC Inhibition
A study investigating various oxazepine derivatives found that certain modifications led to enhanced HDAC inhibitory activity. While specific data for this compound is limited, the structural similarity suggests potential efficacy in this area.
Case Study 2: Antimicrobial Efficacy
In a comparative analysis of indolizine derivatives, several compounds demonstrated significant antibacterial activity against clinically relevant pathogens. The study highlighted the importance of substituent variations in enhancing antimicrobial potency.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Modifications
A. Benzo[f][1,4]oxazepine vs. Benzo[b][1,4]dioxin Derivatives
Compounds such as N-(2-(sec-butyl)-3-oxo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-3-methyl-2-oxopentanamide (42) () replace the oxazepine ring with a dioxin system. This substitution reduces nitrogen content, altering electronic properties and hydrogen-bonding capacity. For example, compound 42 exhibits a lower melting point (43–45°C) compared to crystalline benzoxazepine derivatives, suggesting reduced molecular rigidity .
B. Indolizine vs. Benzofuran Carboxamide The benzofuran analog N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzofuran-2-carboxamide () replaces indolizine with a benzofuran group.
Substituent Effects on the Aromatic Ring
A. Halogenation (Cl, F) Halogenated derivatives, such as N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide (), demonstrate enhanced lipophilicity (clogP ~2.5–3.0) compared to non-halogenated analogs. Fluorine substitution at the 7-position of the benzoxazepine ring improves blood-brain barrier penetration, a critical factor for CNS-targeting therapeutics .
B.
Key Research Findings
Synthetic Flexibility : The ethyl linker between the benzoxazepine and indolizine groups allows modular synthesis, enabling rapid diversification of substituents (e.g., halogens, methoxy) to optimize pharmacokinetics .
Metabolic Stability : Halogenation (Cl, F) at the 7-position of the benzoxazepine ring, as seen in and , correlates with improved microsomal stability (t1/2 >60 min in human liver microsomes) .
Crystallinity vs. Bioavailability : Crystalline derivatives (e.g., 43 in ) exhibit higher melting points (165–175°C) but may suffer from poor solubility, whereas oily analogs (e.g., 44 ) prioritize bioavailability .
Q & A
Q. What are the standard synthetic routes for preparing this compound and its derivatives?
The synthesis typically involves multi-step condensation reactions. For example, derivatives of indolizine-carboxamide can be synthesized by refluxing precursors like 3-formyl-1H-indole-2-carboxylic acid with aminothiazolones or arylthioureas in acetic acid, using sodium acetate as a catalyst. Purification often includes recrystallization from DMF/acetic acid mixtures . Modifications to substituents on the thiazolidinone or indole rings can be achieved by varying the starting aldehydes or thioureas .
Q. Which spectroscopic and analytical techniques are critical for characterizing its structure and purity?
Key techniques include:
Q. How can researchers assess the compound's stability under varying storage conditions?
Stability studies should include:
Q. What in vitro assays are suitable for preliminary biological screening?
Common assays include:
- Cytotoxicity testing (e.g., MTT assay against cancer cell lines).
- Enzyme inhibition assays (e.g., kinase or protease targets relevant to benzooxazepine pharmacology) .
Advanced Research Questions
Q. How can reaction yield and purity be optimized during multi-step synthesis?
Strategies include:
Q. What methodologies resolve contradictions between in vitro and in vivo efficacy data?
Discrepancies may arise from poor bioavailability or metabolic instability. Approaches include:
Q. How can structure-activity relationships (SAR) be established for this compound?
SAR studies involve:
- Synthesizing analogs with varied substituents (e.g., halogenated aryl groups on the thiazolidinone ring) .
- Correlating structural changes with biological activity (e.g., IC₅₀ values in kinase assays) using multivariate regression analysis .
Q. What computational tools predict binding modes with target proteins?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can model interactions with receptors like G-protein-coupled receptors (GPCRs) or kinases. Key parameters include binding energy (ΔG < -8 kcal/mol) and hydrogen-bonding patterns with catalytic residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
